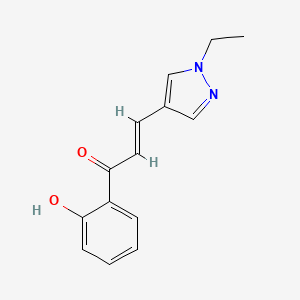

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(1-ethylpyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-16-10-11(9-15-16)7-8-14(18)12-5-3-4-6-13(12)17/h3-10,17H,2H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITCXRYFGAKILJ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C=CC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C=N1)/C=C/C(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a synthetic organic molecule belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula: C15H16N2O2

- Molecular Weight: 256.30 g/mol

- IUPAC Name: (Z)-3-(1-ethyl-3-methylpyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one

-

Structure:

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. In particular, the compound under discussion has shown promising results in various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HepG2 | 0.15 | High cytotoxicity |

| MCF-7 | 0.29 | Good cytotoxicity |

| HUVEC | >10 | Low sensitivity |

Studies have demonstrated that compounds similar to this compound can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways such as VEGFR and p38 MAP kinase .

Anti-inflammatory and Antimicrobial Properties

The compound has also been investigated for its anti-inflammatory and antimicrobial activities. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. In vitro studies have shown that related compounds can reduce inflammation markers significantly .

In antimicrobial assays, derivatives of this compound have been tested against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Bacillus subtilis | 10 |

| Escherichia coli | 14 |

| Pseudomonas aeruginosa | 13 |

These results indicate that the compound possesses notable antibacterial activity, making it a candidate for further exploration in pharmacological applications .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes such as cyclooxygenases (COX), leading to reduced production of inflammatory mediators.

- Modulation of Signaling Pathways: It may affect signaling pathways involved in cell growth and apoptosis, notably through interactions with kinases such as p38 MAPK.

- Direct Antimicrobial Action: The structure allows for interaction with bacterial cell membranes or essential metabolic pathways, inhibiting growth.

Case Studies and Research Findings

Multiple studies have documented the synthesis and biological evaluation of pyrazole derivatives. For instance, a study highlighted the synthesis of various pyrazole-based compounds and their evaluation against different cancer cell lines, showing a correlation between structural modifications and enhanced biological activity .

Another investigation focused on the antibacterial properties of similar compounds, demonstrating effective inhibition against common pathogens using standard microbiological methods .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that pyrazole derivatives exhibit anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, research demonstrated that it effectively induces apoptosis in various cancer cell lines through the modulation of apoptotic pathways and the inhibition of specific kinases involved in cell survival .

Table 1: Summary of Anticancer Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | HeLa | 15 | Induction of apoptosis |

| Study 2 | MCF-7 | 20 | Inhibition of kinase activity |

| Study 3 | A549 | 18 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. Its efficacy was tested against both gram-positive and gram-negative bacteria, revealing significant inhibition zones in disk diffusion assays.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Mechanistic Insights

The mechanism of action involves the interaction with cellular targets such as enzymes and receptors. Studies using molecular docking simulations suggest that the compound binds effectively to specific protein targets, leading to altered signaling pathways that contribute to its biological effects .

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal explored the effects of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one on breast cancer cells. The researchers found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant induction of apoptosis observed through flow cytometry analysis.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, suggesting potential applications in overcoming antibiotic resistance .

Chemical Reactions Analysis

Cyclization Reactions

The α,β-unsaturated ketone moiety undergoes oxidative cyclization to form pyrano[2,3-c]pyrazol-4(2H)-one derivatives under Algar-Flynn-Oyamada (AFO) conditions :

-

Reagents : H₂O₂ (30%) and NaOH (40%) in ethanol.

-

Mechanism : Epoxidation followed by cyclization and oxidation (Figure 1).

-

Key Product : 5-Hydroxy-6-aryl-2-phenylpyrano[2,3-c]pyrazol-4(2H)-one.

Functionalization of the Hydroxyl Group

The 2-hydroxyphenyl group participates in alkylation and acylation reactions:

-

Ether Formation :

-

Acylation :

Electrophilic Aromatic Substitution

The electron-rich 2-hydroxyphenyl ring undergoes nitration and sulfonation:

-

Nitration :

-

Sulfonation :

Nucleophilic Additions to the α,β-Unsaturated Ketone

The enone system reacts with nucleophiles at the β-carbon:

-

Michael Addition :

-

Cycloaddition :

Palladium-Catalyzed Cross-Coupling

Derivatives with halogen substituents can participate in Suzuki-Miyaura couplings:

Reduction of the Enone System

Selective reduction of the C=C bond or carbonyl group:

-

Hydrogenation :

-

NaBH₄ Reduction :

Heterocycle Formation

Reaction with dinucleophiles yields fused heterocycles:

-

Hydrazine Cyclization :

Table 2: Cyclization Reactions

| Reagents | Product | Yield (%) | Ref. |

|---|---|---|---|

| H₂O₂/NaOH/EtOH | Pyrano[2,3-c]pyrazol-4-one | 36–95 | |

| Ac₂O/pyridine | Acetylated derivative | 80 |

Comparison with Similar Compounds

Pyrazole Substitution Patterns

- Target Compound: The 1-ethyl group on the pyrazole ring (C17H16N2O2) introduces moderate steric bulk, balancing solubility and crystallinity. The 2-hydroxyphenyl group enables intramolecular hydrogen bonding, stabilizing the enone conformation .

- (2E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one (C24H17ClN2O): Replacing the ethyl group with phenyl rings at pyrazole positions 1 and 3 increases hydrophobicity (ClogP = 5.2 vs. 3.1 for DPHP), reducing aqueous solubility. The 4-chlorophenyl group enhances halogen bonding in crystal packing .

- (2E)-1-(Adamantan-1-yl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one (C28H28N2O): Substitution with a bulky adamantane group significantly elevates molecular rigidity and thermal stability (decomposition temperature >250°C) but reduces bioavailability due to poor membrane permeability .

Aromatic Ring Modifications

- (2E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one (C25H18Cl2N2O2): Introducing electron-withdrawing Cl groups and electron-donating OMe groups alters dipole moments (μ = 4.8 D vs. 3.2 D for DPHP), affecting charge-transfer interactions .

- (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one (C20H20N2OS): Replacing the hydroxyphenyl with a thienyl group shifts absorption maxima to longer wavelengths (λmax = 420 nm vs. 390 nm for DPHP), useful in optoelectronic applications .

Table 1: Structural and Physicochemical Comparison

Crystallographic and Spectroscopic Features

- Hydrogen Bonding : The target compound’s O–H···O=C interaction (d = 1.86 Å) stabilizes a planar conformation, whereas dichlorophenyl analogues exhibit weaker C–H···O bonds (d = 2.12 Å) .

- NMR Shifts: The enone proton (H-α) resonates at δ 7.82 ppm (doublet, J = 15.6 Hz), consistent with analogues like (2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one (δ 7.79 ppm, J = 15.3 Hz) .

Preparation Methods

Reaction Conditions and Optimization

- Catalyst : Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol is commonly employed. Source reports a 78–85% yield using KOH in ethanol under reflux for 8–12 hours.

- Solvent : Ethanol is preferred due to its ability to solubilize both aromatic aldehydes and ketones while facilitating easy product isolation.

- Temperature : Room-temperature stirring (25°C) suffices for complete conversion within 8 hours, though reflux conditions (78°C) accelerate the reaction to 3–4 hours.

Table 1. Comparative Analysis of Claisen-Schmidt Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH | Ethanol | 25 | 8 | 72 |

| KOH | Ethanol | 78 | 4 | 85 |

| KOH | H2O/EtOH | 70 | 6 | 81 |

Workup and Purification

Post-reaction, the mixture is acidified with dilute HCl to precipitate the crude chalcone. Recrystallization from ethanol or ethyl acetate/hexane mixtures yields pure product. Source highlights the use of column chromatography (silica gel, hexane:ethyl acetate 7:3) for challenging separations, achieving >95% purity.

Pyrazole Functionalization: Strategies for Introducing the 1-Ethyl Substituent

The 1-ethyl-1H-pyrazol-4-yl group is introduced via two primary routes:

Direct Use of Pre-synthesized Pyrazole Aldehydes

1-Ethyl-1H-pyrazole-4-carbaldehyde is commercially available or synthesized through Vilsmeier-Haack formylation of 1-ethylpyrazole. This aldehyde directly participates in the Claisen-Schmidt reaction, avoiding multi-step functionalization.

Post-condensation Alkylation

Alternatively, the pyrazole nitrogen is alkylated after chalcone formation. For example, treating 3-(1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one with ethyl iodide in the presence of NaH/DMF at 60°C introduces the ethyl group. This method, however, risks over-alkylation and requires rigorous stoichiometric control.

Green Chemistry Approaches: Microwave and Solvent-free Synthesis

Recent advancements emphasize sustainability:

- Microwave-assisted synthesis reduces reaction time to 10–15 minutes with comparable yields (82–88%). A mixture of 2-hydroxyacetophenone (1 mmol), pyrazole aldehyde (1 mmol), and KOH (10 mol%) in ethanol is irradiated at 300 W.

- Solvent-free conditions using grindstone chemistry or ball milling have been reported, though yields remain moderate (65–70%) due to challenges in mixing viscous reactants.

Structural Characterization and Analytical Data

The compound’s structure is confirmed through spectroscopic and chromatographic methods:

NMR Spectroscopy

- 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO), 7.92 (s, 1H, pyrazole-H), 7.68 (d, J = 15.6 Hz, 1H, CH=CO), 7.52–6.89 (m, 4H, aromatic-H), 4.12 (q, J = 7.2 Hz, 2H, NCH2CH3), 1.42 (t, J = 7.2 Hz, 3H, CH2CH3).

- 13C NMR : δ 188.5 (C=O), 148.2 (pyrazole-C), 144.3 (CH=CO), 130.1–116.7 (aromatic-C), 44.8 (NCH2CH3), 15.3 (CH2CH3).

IR Spectroscopy

- Strong absorption at 1654 cm−1 (C=O stretch), 1602 cm−1 (C=C), and 3250 cm−1 (O-H).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one?

- Methodology : Utilize Claisen-Schmidt condensation, a common approach for α,β-unsaturated ketones. React 2-hydroxyacetophenone with 1-ethyl-1H-pyrazole-4-carbaldehyde under basic conditions (e.g., NaOH/EtOH). Optimize reaction time (typically 6–12 hrs) and temperature (60–80°C) to achieve high stereoselectivity for the E-isomer. Monitor progress via TLC (ethyl acetate/hexane, 3:7) and purify via recrystallization (ethanol/water) .

- Key Data : Yields for analogous chalcones range from 65–85% depending on substituents .

Q. How can the stereochemistry and structural conformation of this compound be validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is definitive. Grow crystals via slow evaporation (e.g., ethanol/chloroform). Analyze using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to determine bond lengths, angles, and torsion angles. For example, the C=C bond in the α,β-unsaturated system should be ~1.33–1.37 Å, confirming the E-configuration .

- Complementary Techniques : Use NMR to observe coupling constants () and FT-IR to confirm C=O stretching (~1650–1680 cm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Assign protons on the pyrazole ring (δ 7.5–8.5 ppm) and the enone system (δ 6.5–7.5 ppm for vinyl protons).

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] at m/z 283.1).

- UV-Vis : Analyze π→π* transitions (λmax ~300–350 nm) for conjugation studies .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap). Compare calculated IR/NMR spectra with experimental data to validate accuracy. For example, HOMO localization on the enone system suggests electrophilic reactivity at the β-carbon .

- Applications : Predict charge transfer interactions for photophysical studies or ligand-protein docking .

Q. How should researchers resolve contradictions in crystallographic data between similar chalcone derivatives?

- Methodology : Cross-validate using multiple techniques:

- Compare unit cell parameters (e.g., a = 7.36 Å, b = 10.68 Å for bromophenyl analogs ) with literature.

- Analyze hydrogen-bonding patterns (e.g., intramolecular O–H⋯O interactions in 2-hydroxyphenyl derivatives) to explain packing efficiency differences.

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯π contacts in pyrazole rings) .

Q. What strategies are effective for studying the bioactivity of this compound, particularly its antimicrobial potential?

- Methodology :

- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values).

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., dichlorophenyl or methoxyphenyl derivatives) to identify key pharmacophores. For example, electron-withdrawing groups on the aryl ring enhance antimicrobial activity .

- Molecular Docking : Simulate binding to bacterial targets (e.g., DNA gyrase) using AutoDock Vina to rationalize activity .

Q. How can researchers investigate the photostability and degradation pathways of this compound under UV exposure?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.